Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the bromo, hydroxy, and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the bromine, hydroxyl, and methoxy groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can be compared with other benzimidazole derivatives, such as:
2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate: Lacks the bromine and methoxy groups, which may result in different biological activities.
Ethyl 2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
2-(3-bromo-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate: Lacks the methoxy group, which may influence its solubility and binding interactions.
Properties
Molecular Formula |
C17H15BrN2O4 |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O4/c1-3-24-17(22)9-4-5-12-13(7-9)20-16(19-12)10-6-11(18)15(21)14(8-10)23-2/h4-8,21H,3H2,1-2H3,(H,19,20) |
InChI Key |
KNFIUFFBQWRRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Br)O)OC |
Origin of Product |
United States |
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